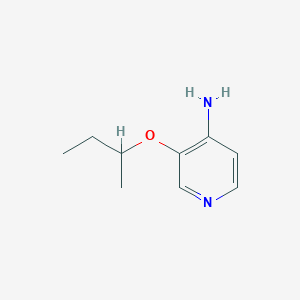

3-(Butan-2-yloxy)pyridin-4-amine

Description

Overview of Pyridine (B92270) Scaffold Chemistry and its Significance

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov Structurally analogous to benzene, the nitrogen atom in the pyridine scaffold imparts unique properties, including increased water solubility and the ability to form hydrogen bonds, which are crucial for biological interactions. nih.gov This "privileged scaffold" is found in a vast array of FDA-approved drugs and natural products, highlighting its versatility and importance in drug design. rsc.orgnih.gov

The pyridine nucleus is a key component in over 7000 drug molecules of medicinal importance. rsc.org Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.gov The utility of the pyridine scaffold stems from its chemical stability, the relative ease with which it can be functionalized, and its capacity to serve as a bioisostere for a phenyl group, offering improved pharmacological profiles. rsc.orgnih.gov The development of synthetic methodologies, such as aza-Diels-Alder reactions and transition-metal-catalyzed cross-couplings, has further expanded the accessible chemical space of pyridine derivatives, enabling the creation of novel molecular frameworks for drug discovery. rsc.org

Importance of Alkoxy and Amino Functional Groups in Heterocyclic Systems

The introduction of functional groups, such as alkoxy and amino moieties, onto heterocyclic scaffolds like pyridine is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.

An alkoxy group (an alkyl group bonded to an oxygen atom, R-O) can significantly influence a molecule's lipophilicity, metabolic stability, and conformation. wikipedia.orgthoughtco.comucla.edu By altering the size and branching of the alkyl chain, researchers can fine-tune the molecule's ability to cross biological membranes and fit into the binding pockets of target proteins. The oxygen atom can also act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

The amino group (-NH2) is a critical functional group that often imparts basicity and the ability to act as a strong hydrogen bond donor. appleacademicpress.com In heterocyclic systems, the position of the amino group can drastically affect the molecule's electronic properties and reactivity. nih.gov Amino groups are frequently involved in key binding interactions with biological targets, such as forming salt bridges with acidic residues in proteins. acs.org The nucleophilicity of the amino group also makes it a valuable handle for further chemical modification and the synthesis of more complex derivatives. acs.org The interplay between an electron-donating amino group and an electron-withdrawing pyridine ring can lead to unique electronic distributions that are exploited in various applications.

Contextualization of 3-(Butan-2-yloxy)pyridin-4-amine within Pyridine Chemistry

The compound This compound is a specific example of a disubstituted pyridine derivative, incorporating both an amino group at the 4-position and an alkoxy (butan-2-yloxy) group at the 3-position. This substitution pattern places it within the class of 3-alkoxy-4-aminopyridines. The parent compound, 4-aminopyridine (B3432731), is a well-known potassium channel blocker used in the treatment of multiple sclerosis, establishing the biological relevance of the 4-aminopyridine core. nih.gov

The introduction of the 3-(butan-2-yloxy) group is expected to modulate the properties of the 4-aminopyridine scaffold significantly. The butoxy group increases the molecule's lipophilicity compared to a simpler 3-hydroxy-4-aminopyridine, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. The specific isomer, butan-2-yloxy, introduces a chiral center, meaning the compound can exist as two distinct enantiomers, which may exhibit different biological activities and metabolic fates.

While specific research on this compound is not extensively published, its properties can be inferred from related structures. The synthesis would likely involve nucleophilic aromatic substitution or a Mitsunobu reaction. vulcanchem.com

Table 1: Predicted Physicochemical Properties of this compound Data inferred from analogous compounds.

| Property | Value/Description |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| LogP | ~1.8 (moderate lipophilicity) |

| Solubility | Likely limited in water, moderate in polar aprotic solvents |

Table 2: Predicted Spectroscopic Data for this compound Data inferred from analogous compounds. vulcanchem.com

| Spectroscopy | Predicted Signals |

| ¹H NMR | Pyridine ring protons: δ 6.5–8.5 ppm; Butan-2-yloxy chain: δ 1.0–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (methine adjacent to oxygen) |

| IR Spectroscopy | N-H stretch: ~3350 cm⁻¹ (amine group); C-O stretch: ~1250 cm⁻¹ (alkoxy group) |

Research Gaps and Current Challenges in the Study of Substituted Pyridin-4-amines

Despite the broad interest in pyridine derivatives, significant research gaps and challenges remain, particularly for specifically substituted compounds like this compound.

Furthermore, there is a notable lack of published data for many specific pyridine derivatives. For this compound, there is a clear gap in the literature regarding its:

Validated Synthesis: No detailed, peer-reviewed synthetic protocols are available.

Biological Activity: Its potential biological targets and pharmacological effects have not been characterized.

Structure-Activity Relationships (SAR): Without data on this compound and its close analogs, it is difficult to build SAR models to guide the design of more potent or selective molecules. nih.gov

Enantiomer-Specific Properties: The influence of its chirality on its biological profile is completely unexplored.

Addressing these gaps requires focused synthetic efforts to produce these compounds in sufficient quantities for biological screening and physicochemical characterization. Overcoming these challenges is crucial for unlocking the full potential of novel substituted pyridin-4-amines in medicinal chemistry and materials science. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-butan-2-yloxypyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11) |

InChI Key |

BVGBMHDURGPDIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butan 2 Yloxy Pyridin 4 Amine

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(butan-2-yloxy)pyridin-4-amine, two primary disconnection points are considered: the carbon-oxygen bond of the ether and the carbon-nitrogen bond of the amine.

Identification of Key Precursors and Building Blocks

The retrosynthetic analysis of this compound suggests two main synthetic routes, each with its own set of key precursors:

Disconnection of the C-O Ether Bond: This is a common strategy for synthesizing aryl ethers. Breaking the bond between the pyridine (B92270) ring and the butoxy group leads to two potential precursors: 3-hydroxypyridin-4-amine and a suitable sec-butyl electrophile, such as 2-bromobutane. Alternatively, for a Mitsunobu reaction, the precursors would be 3-hydroxypyridin-4-amine and sec-butanol.

Disconnection of the C-N Amine Bond: This approach focuses on forming the amine group in the final step. This disconnection leads to a 3-(sec-butoxy)pyridine derivative with a suitable leaving group at the 4-position, such as a halogen (e.g., 4-chloro-3-(sec-butoxy)pyridine), and an ammonia (B1221849) equivalent as the key precursors.

Consideration of Regioselectivity and Stereoselectivity

The synthesis of this compound requires careful consideration of both regioselectivity and stereoselectivity.

Regioselectivity: The substitution pattern on the pyridine ring is crucial. In nucleophilic aromatic substitution (SNAr) reactions, the 2- and 4-positions of the pyridine ring are generally more activated towards nucleophilic attack than the 3-position. google.com Therefore, introducing a nucleophile at the 3-position can be challenging and may require specific reaction conditions or a different synthetic strategy. For instance, if starting with a 3,4-dihalopyridine, the regioselectivity of the substitution would need to be controlled to ensure the correct isomer is formed. The choice of solvent and the nature of the substituents can influence the regioselectivity of SNAr reactions on dichloropyridines. organic-chemistry.org

Stereoselectivity: The butan-2-yloxy group contains a stereocenter. If a specific enantiomer of the final product is desired, the synthesis must employ a stereoselective method. For example, if using the Mitsunobu reaction, the inversion of stereochemistry at the secondary alcohol must be taken into account. nih.gov The use of an enantiomerically pure sec-butanol would be necessary to produce an enantiomerically pure final product.

Direct Synthetic Routes

Several direct synthetic routes can be envisioned for the preparation of this compound, based on the retrosynthetic analysis.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Alkoxy Introduction

One of the most direct methods for forming the ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the reaction of a 3-halopyridin-4-amine with sec-butanol in the presence of a strong base.

A plausible synthetic sequence would be the reaction of 3-fluoro- or 3-chloro-4-aminopyridine with sodium sec-butoxide (B8327801). The alkoxide can be generated in situ by reacting sec-butanol with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). While SNAr reactions on pyridines are generally favored at the 2- and 4-positions, substitution at the 3-position can be achieved, although it may require more forcing conditions. The synthesis of 3-fluoro-4-aminopyridine has been reported from 3-bromo-4-nitropyridine (B1272033) N-oxide, indicating that nucleophilic substitution at the 3-position is feasible. rsc.org

Table 1: Proposed SNAr Reaction for Alkoxy Introduction

| Precursor | Reagents | Product |

| 3-halo-4-aminopyridine | 1. sec-Butanol, NaH | This compound |

| 2. Aprotic solvent (e.g., THF) |

An alternative to SNAr is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under milder conditions. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this case, 3-hydroxypyridin-4-amine would be reacted with sec-butanol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter. nih.gov

Table 2: Proposed Mitsunobu Reaction for Alkoxy Introduction

| Precursor 1 | Precursor 2 | Reagents | Product |

| 3-Hydroxypyridin-4-amine | sec-Butanol | PPh₃, DEAD or DIAD | This compound |

Amination Pathways for Pyridin-4-amine Formation

An alternative strategy involves the formation of the 4-amino group in the final step of the synthesis. This would require the preparation of a 3-(sec-butoxy)pyridine derivative with a suitable leaving group at the 4-position, such as 4-chloro-3-(sec-butoxy)pyridine. This intermediate could then be subjected to an amination reaction.

The amination of aryl halides can be achieved using various methods, including the use of ammonia or protected ammonia equivalents. For less reactive aryl chlorides, a catalyst such as copper or palladium may be necessary to facilitate the reaction. The direct alkylation of amines with alkyl halides is a well-established method for forming C-N bonds.

Sequential Multi-step Synthesis Design

A complete multi-step synthesis can be designed based on the most plausible retrosynthetic pathway. A likely sequence would start with a readily available substituted pyridine and sequentially introduce the required functional groups.

One possible synthetic route is as follows:

Starting Material: 3-Fluoro-4-nitropyridine N-oxide.

Alkoxylation: Reaction with sodium sec-butoxide to displace the fluoride, yielding 3-(sec-butoxy)-4-nitropyridine N-oxide.

Reduction of the N-oxide: Reduction of the N-oxide to the corresponding pyridine.

Reduction of the Nitro Group: Reduction of the nitro group to the amine, yielding the final product, this compound. The reduction of a nitro group to an amine can be achieved using various reagents, such as catalytic hydrogenation (H₂/Pd/C). rsc.org

This sequential approach allows for the controlled introduction of each functional group and can be adapted to optimize the yield and purity of the final product.

Convergent and Divergent Synthetic Strategies

The synthesis of this compound and its analogs can be designed using both convergent and divergent strategies to create libraries of related compounds for structure-activity relationship (SAR) studies.

A convergent synthesis would involve the preparation of key fragments, the substituted pyridine core and the butan-2-yloxy side chain, which are then coupled in a final step. For instance, 4-amino-3-hydroxypyridine could be synthesized and then coupled with 2-butanol (B46777) or a derivative thereof. This approach is efficient for producing a specific target compound.

A divergent synthesis would start from a common intermediate that can be modified in various ways to produce a range of different compounds. For example, starting from a versatile precursor like 4-iodo-2-methoxynicotinaldehyde, one could introduce the amino group at the 4-position and then diversify the substituent at the 3-position. beilstein-journals.org This strategy is particularly useful for exploring the chemical space around the core structure. A divergent approach to 3-aminopiperidines, which are structurally related to the pyridine core of the target compound, has been demonstrated using tungsten-mediated amination of pyridines. nih.gov This highlights the potential for developing diverse synthetic routes.

Optimization of Reaction Conditions

The efficiency of any synthetic route to this compound would heavily rely on the optimization of reaction conditions. Key parameters to consider include solvent, temperature, catalyst, and the use of non-conventional energy sources like microwaves.

Solvent Effects and Reaction Temperature Studies

The choice of solvent and reaction temperature is critical for maximizing yield and minimizing side reactions. For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction between an amine and a halide. The synthesis of related N-substituted-3-amino-4-halopyridines has been successfully achieved in DMF. nih.gov Temperature optimization is also crucial; for instance, some coupling reactions for similar pyridine derivatives are carried out at room temperature, while others require heating to 120-160 °C, sometimes under microwave irradiation. nih.gov

Catalyst Screening and Ligand Effects

For coupling reactions, such as the potential use of a Buchwald-Hartwig amination to introduce the amino group, catalyst and ligand screening is essential. Palladium-based catalysts are commonly used for forming C-N bonds. beilstein-journals.org The choice of ligand can significantly influence the reaction's efficiency and selectivity. For the synthesis of related pyridine derivatives, various metal Lewis acid catalysts have been assessed to develop high-yielding domino reactions. researchgate.net

Pressure and Microwave-Assisted Synthesis Investigations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.gov The synthesis of various pyridine and aminopyridine derivatives has been successfully achieved using microwave irradiation. nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.govnih.gov For example, a rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines was developed using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov This suggests that a microwave-assisted approach could be highly beneficial for the synthesis of this compound.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent strategy for improving atom economy and reducing waste, as they combine several synthetic steps into a single operation, minimizing the need for purification of intermediates. nih.gov The use of water as a solvent, where feasible, also contributes to a greener process. researchgate.net Furthermore, employing catalytic reactions, as opposed to stoichiometric reagents, significantly reduces waste generation. researchgate.net The development of solvent-free microwave-assisted synthesis methods for pyridine derivatives is a prime example of a green chemistry approach, as it eliminates the use of potentially toxic and expensive solvents. researchgate.net

Utilization of Sustainable Reagents and Solvents

The pursuit of sustainability in chemical synthesis necessitates a shift away from hazardous and non-renewable materials towards greener alternatives. In the context of synthesizing this compound, this involves a critical assessment of the reagents and solvents that could be employed in its production.

Hypothetical "greener" approaches to the synthesis of this compound could involve modifications of traditional synthetic pathways for similar molecules. For instance, the etherification step to introduce the butan-2-yloxy group could be a target for green innovation. Instead of relying on stoichiometric amounts of strong bases and volatile organic solvents, the use of catalytic systems and greener solvents would be preferable.

One potential, albeit currently unpublished, route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. A hypothetical sustainable approach to this method is outlined below:

| Reaction Step | Traditional Reagents/Solvents | Potential Sustainable Alternatives | Rationale for Sustainability |

| Starting Materials | 4-Halopyridine, Butan-2-ol | 4-Aminopyridin-3-ol (B195924), Butan-2-ol | Utilizes a potentially more available and less hazardous starting material. |

| Base | Sodium hydride (NaH), Potassium tert-butoxide | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | Milder, less hazardous, and easier to handle bases. |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ethanol, Water | Bio-derived solvents, lower toxicity, and easier to recycle. |

| Catalyst | None (stoichiometric base) | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can improve reaction efficiency and reduce the amount of base needed. |

Another speculative pathway is the Mitsunobu reaction. While inherently less atom-economical due to the generation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, its greenness can be improved through the use of catalytic versions or by employing reagents that are more easily recycled.

It is important to note that without specific experimental data for the synthesis of this compound, the above table represents a theoretical application of green chemistry principles. The actual feasibility, reaction conditions, and yields would require dedicated research and development. The broader field of pyridine synthesis is, however, seeing a significant shift towards more sustainable practices, including the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot multicomponent reactions that increase efficiency and reduce waste. These general trends suggest a promising future for the development of a truly green synthesis of this compound.

Chemical Reactivity and Transformation Studies of 3 Butan 2 Yloxy Pyridin 4 Amine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion. uoanbar.edu.iq However, the presence of the strongly activating 4-amino group and the 3-butoxy group is expected to counteract this deactivation to some extent, making electrophilic substitution more feasible than in unsubstituted pyridine. The substitution is anticipated to occur at the positions ortho and para to the activating amino group, which are positions 3 and 5. Given that position 3 is already substituted, electrophilic attack would likely be directed to position 5.

Halogenation Studies

Specific halogenation studies on 3-(butan-2-yloxy)pyridin-4-amine have not been reported in the available literature. However, based on the general reactivity of aminopyridines, direct halogenation with reagents like bromine or chlorine would likely proceed under controlled conditions. The powerful activating effect of the amino group would direct the incoming electrophile to the available ortho position (position 5). Milder halogenating agents might be required to avoid over-halogenation or side reactions.

Predicted Halogenation Reaction

| Reactant | Reagent | Predicted Product |

| This compound | Br₂ | 5-Bromo-3-(butan-2-yloxy)pyridin-4-amine |

| This compound | Cl₂ | 5-Chloro-3-(butan-2-yloxy)pyridin-4-amine |

Nitration and Sulfonation Investigations

Nitration and sulfonation of pyridine require harsh conditions, often leading to low yields. uoanbar.edu.iq The presence of the activating amino and butoxy groups in this compound would facilitate these reactions, but the amine group is susceptible to oxidation by nitric acid. Therefore, nitration would likely require protection of the amino group, for example, by acylation, followed by nitration and deprotection. The nitro group would be expected to be introduced at position 5. Similar considerations apply to sulfonation, which is typically carried out using fuming sulfuric acid.

Friedel-Crafts Type Reactions

The pyridine ring is notoriously unreactive in Friedel-Crafts reactions. uoanbar.edu.iq The Lewis acid catalysts used in these reactions, such as aluminum chloride, tend to coordinate with the basic nitrogen atom of the pyridine ring, leading to strong deactivation and preventing the desired alkylation or acylation. It is highly improbable that this compound would undergo Friedel-Crafts reactions under standard conditions. Alternative methods would be necessary to introduce alkyl or acyl groups to the pyridine ring.

Nucleophilic Reactions of the Amine Functionality

The primary amine group at the 4-position of this compound is a key site for nucleophilic reactions. Its reactivity is typical of aromatic amines, allowing for a variety of transformations.

Acylation and Alkylation Reactions

The 4-amino group is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation of the amine can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is a possibility that would need to be controlled. The nucleophilicity of the amine can be influenced by steric hindrance and the electronic nature of the alkylating agent. masterorganicchemistry.com

Predicted Acylation and Alkylation Reactions

| Reactant | Reagent | Predicted Product |

| This compound | Acetyl chloride | N-(3-(Butan-2-yloxy)pyridin-4-yl)acetamide |

| This compound | Methyl iodide | 3-(Butan-2-yloxy)-N-methylpyridin-4-amine |

Formation of Imines and Related Derivatives

Primary amines, such as the one in the target molecule, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under mildly acidic conditions and involves the elimination of a water molecule. masterorganicchemistry.com The resulting imine can be a valuable intermediate for further synthetic transformations.

Predicted Imine Formation Reaction

| Reactant | Reagent | Predicted Product |

| This compound | Benzaldehyde | N-(Benzylidene)-3-(butan-2-yloxy)pyridin-4-amine |

| This compound | Acetone | N-(Propan-2-ylidene)-3-(butan-2-yloxy)pyridin-4-amine |

Reactions with Carbonyl Compounds

The primary amino group at the 4-position of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. libretexts.orgoxfordsciencetrove.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org

The general mechanism involves the initial formation of a hemiaminal intermediate, which is then protonated under acidic conditions, allowing for the elimination of a water molecule to form the stable imine product. libretexts.org The reaction rate is often optimal under mildly acidic conditions (pH ~5), as sufficient acid is required to protonate the hydroxyl group of the hemiaminal for elimination, while ensuring the primary amine remains sufficiently nucleophilic and not fully protonated. libretexts.org These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.net

Table 1: Representative Schiff Base Formation Reactions

| Carbonyl Compound | Catalyst | Solvent | Conditions | Product |

| Benzaldehyde | Acetic Acid (cat.) | Ethanol | Reflux, 2-3h researchgate.net | N-benzylidene-3-(butan-2-yloxy)pyridin-4-amine |

| Acetone | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux with Dean-Stark trap | 3-(butan-2-yloxy)-N-(propan-2-ylidene)pyridin-4-amine |

| 4-Chlorobenzaldehyde | None | Dichloromethane | Stir, RT, 7h mdpi.com | N-(4-chlorobenzylidene)-3-(butan-2-yloxy)pyridin-4-amine |

Reactions Involving the Alkoxy Group

The sec-butoxy group is a defining feature of the molecule, and its ether linkage is susceptible to cleavage under specific, typically harsh, conditions.

The cleavage of the C-O bond in the sec-butoxy group of this compound can be achieved using strong acids, most commonly hydrohalic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com These reactions result in the formation of 4-amino-3-hydroxypyridine and a corresponding sec-butyl halide or alcohol.

The mechanism of cleavage depends on the reagent and the structure of the ether. wikipedia.org With a strong acid like HBr, the reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a better leaving group. masterorganicchemistry.com The cleavage can then proceed via either an Sₙ1 or Sₙ2 pathway. Given that the ether is secondary, the pathway is sensitive to reaction conditions. An Sₙ1 mechanism would involve the formation of a relatively stable secondary carbocation (sec-butyl cation) after the departure of the phenol. An Sₙ2 pathway would involve the backside attack of the bromide ion on the secondary carbon atom.

Boron tribromide is a particularly effective reagent for cleaving aryl alkyl ethers, often used at low temperatures. ufp.ptsci-hub.se The reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. researchgate.netresearchgate.net This complexation weakens the C-O bond, facilitating its cleavage. Recent computational studies suggest that for some ethers, the mechanism may involve a bimolecular pathway where a second ether-BBr₃ adduct acts as the bromide donor. sci-hub.seresearchgate.net

Table 2: Typical Conditions for Ether Cleavage

| Reagent | Solvent | Temperature | Products |

| HBr (conc. aq.) | Acetic Acid | Reflux | 4-Amino-3-hydroxypyridine + 2-Bromobutane |

| BBr₃ | Dichloromethane (DCM) | -78 °C to RT | 4-Amino-3-hydroxypyridine + 2-Bromobutane |

| HI (conc. aq.) | None | 100-120 °C | 4-Amino-3-hydroxypyridine + 2-Iodobutane |

Transalkoxylation, the exchange of the sec-butoxy group for a different alkoxy group, is a less common transformation for this class of compounds. Such a reaction would likely proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org In this pathway, a nucleophile (the incoming alkoxide) attacks the carbon atom of the pyridine ring attached to the leaving group (the sec-butoxy group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The leaving group is then expelled, restoring the aromaticity of the ring.

For SₙAr to occur on a pyridine ring, the ring must typically be activated by electron-withdrawing groups. ntu.edu.sg While the pyridine nitrogen itself provides some activation at the ortho (C2, C6) and para (C4) positions, the strong electron-donating effects of the amino and alkoxy groups at the C4 and C3 positions, respectively, would likely deactivate the ring toward nucleophilic attack, making transalkoxylation difficult under standard conditions. The reaction might be feasible only if a strong electron-withdrawing group (e.g., a nitro group) were present on the ring, or if specialized catalysts were employed. ntu.edu.sg For instance, amination of alkoxypyridines has been achieved using a sodium hydride-lithium iodide system, suggesting that with the right reagents, nucleophilic substitution of the alkoxy group could be possible. ntu.edu.sg

Redox Chemistry Investigations

The redox chemistry of this compound involves potential oxidation of the electron-rich pyridine ring and the exocyclic amino group, as well as the reduction of derivatives.

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation is usually accomplished using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The presence of electron-donating groups, such as the amino and alkoxy substituents, generally facilitates this oxidation. The resulting N-oxide can exhibit altered reactivity and is a key intermediate in the synthesis of other pyridine derivatives. google.comacs.org

The exocyclic amino group can also be a site of oxidation. Depending on the oxidant and conditions, this can lead to various products. For instance, oxidation of 4-substituted N-aminopyridinium salts with aqueous bromine has been shown to yield 1,1'-azopyridinium salts, indicating the formation of an N=N bond between two molecules. rsc.org While this applies to an N-aminated derivative, it highlights the potential for the exocyclic nitrogen to participate in oxidative coupling reactions.

In synthetic sequences, it is common to introduce a nitro group onto an aromatic ring to direct other substitutions and then reduce it to an amine. A hypothetical precursor, such as 3-(butan-2-yloxy)-5-nitropyridin-4-amine, could be reduced to the corresponding diamine. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic chemistry.

Numerous methods exist for this transformation, including catalytic hydrogenation and chemical reduction. google.com Catalytic hydrogenation is widely used, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wku.edugoogle.com These methods are often highly efficient and chemoselective, leaving other functional groups intact. nih.govox.ac.uk

Chemical reduction methods often use metals in acidic media, such as iron in acetic or hydrochloric acid. semanticscholar.orgacs.org This classic approach is robust and effective for reducing nitropyridines. Other systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst have also been developed for this purpose. google.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Solvent | Conditions | General Efficacy |

| H₂, Pd/C (5-10%) | Ethanol or Ethyl Acetate | RT, 1-4 atm H₂ | High, often chemoselective google.com |

| Fe, CH₃COOH | Acetic Acid/Water | Reflux | High, widely used for nitropyridines semanticscholar.org |

| SnCl₂·2H₂O | Ethanol or HCl | RT to Reflux | Mild and effective |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0 °C to RT | Good, avoids high-pressure hydrogenation |

| H₂, Raney Ni | Ethanol | RT, H₂ pressure | High, common in industrial applications google.com |

Investigation of Rearrangement Reactions

There are no published studies investigating the rearrangement reactions of this compound. While the broader class of aryl ethers can undergo transformations such as the Claisen rearrangement, which involves the oberlin.eduoberlin.edu-sigmatropic rearrangement of an allyl aryl ether, the butoxy group in the target compound is saturated and thus not amenable to this specific type of pericyclic reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Other potential rearrangements have not been reported for this compound. Research on related N,N-di-tert-butoxycarbonylpyridin-4-amines has shown they can rearrange to nicotinates, but this involves a different set of functional groups. researchgate.net

Mechanistic Elucidation of Key Transformations

Given the absence of reported transformations for this compound, no mechanistic elucidations are available in the literature. The following subsections detail the lack of specific types of mechanistic studies.

Isotope Labeling Experiments

The scientific literature contains no instances of isotope labeling experiments being performed on this compound to probe reaction mechanisms. Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical transformation. rsc.org While general methods for the isotopic labeling of the pyridine core exist, they have not been applied to or reported for this specific ether derivative. rsc.org

Transition State Analysis

No computational or experimental transition state analyses for any reaction involving this compound have been reported. Such studies are crucial for understanding reaction barriers and confirming proposed mechanisms. Theoretical studies have been performed on the transition states of reactions involving the parent pyridine molecule, but these analyses are not transferable to the complex substituted derivative. oberlin.edu

Derivatization Strategies and Analog Synthesis Based on 3 Butan 2 Yloxy Pyridin 4 Amine

Systematic Structural Modifications of the Butan-2-yloxy Moiety

The butan-2-yloxy group at the C3 position of the pyridine (B92270) ring offers a prime site for structural modification to explore structure-activity relationships (SAR). These modifications can influence factors such as lipophilicity, metabolic stability, and target engagement.

Varying Alkyl Chain Lengths and Branching

Systematic alterations to the length and branching of the alkyl chain of the alkoxy group can significantly impact the compound's properties. While specific studies on 3-(butan-2-yloxy)pyridin-4-amine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that such modifications are a standard approach in lead optimization. For instance, in related series of 7-alkoxy-4-anilino-3-quinolinecarbonitriles, variations in the alkoxy group have been shown to influence Src kinase inhibitory activity. nih.gov

| Alkoxy Group | Rationale for Modification | Potential Impact |

| Methoxy, Ethoxy | Reduce steric bulk, potentially increase aqueous solubility. | May alter binding affinity and selectivity. |

| Propoxy, Isopropoxy | Modulate lipophilicity and explore specific hydrophobic interactions. | Can affect cell permeability and metabolic stability. |

| Pentoxy, Hexoxy | Increase lipophilicity, potentially enhancing membrane permeability. | May lead to increased non-specific binding or altered metabolism. |

| tert-Butoxy | Introduce significant steric hindrance. | Can probe the size of the binding pocket and influence conformational preferences. |

Introduction of Cyclic and Unsaturated Alkoxy Groups

The incorporation of cyclic or unsaturated functionalities within the alkoxy substituent introduces conformational rigidity and potential for new intermolecular interactions.

Cyclic Alkoxy Groups: Replacing the butan-2-yl group with alicyclic moieties like cyclopentyloxy or cyclohexyloxy can restrict the conformational freedom of the side chain. This can lead to a more defined orientation within a biological target's binding site, potentially increasing potency and selectivity.

Unsaturated Alkoxy Groups: The introduction of double or triple bonds, yielding groups such as but-2-en-2-yloxy, can alter the geometry and electronic properties of the molecule. A search in PubChem reveals the existence of 3-[(Z)-but-2-en-2-yl]pyridin-4-amine, indicating that such unsaturated analogs are synthetically accessible. These unsaturated bonds can also serve as handles for further functionalization.

| Modified Alkoxy Group | Structural Feature | Potential Influence |

| Cyclopentyloxy | Five-membered ring | Introduces rigidity, may improve binding affinity. |

| Cyclohexyloxy | Six-membered ring | Increases steric bulk and lipophilicity. |

| Benzyloxy | Aromatic ring | Potential for π-π stacking interactions. |

| Allyloxy | Terminal double bond | Provides a site for further chemical modification. |

Incorporation of Heteroatom-Containing Alkoxy Substituents

Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the alkoxy side chain can modulate polarity, hydrogen bonding capacity, and metabolic stability. For example, the synthesis of 7-alkoxy-4-anilino-3-quinolinecarbonitriles with a 1-methylpiperidinemethoxy group at the C-7 position has been reported to yield compounds with in vivo activity. nih.gov This strategy is often employed to improve pharmacokinetic properties.

| Heteroatom-Containing Substituent | Rationale | Example from Analogous Systems |

| 2-Methoxyethoxy | Increase polarity and potential for hydrogen bonding. | Often used to improve solubility and reduce metabolic liability. |

| 2-(Dimethylamino)ethoxy | Introduce a basic nitrogen for salt formation and improved solubility. | Can enhance interactions with acidic residues in a target protein. |

| 2-(Morpholino)ethoxy | Incorporate a common pharmacophore to enhance drug-like properties. | Morpholine ring can improve metabolic stability and aqueous solubility. |

Functionalization of the Pyridine Ring System

The pyridine ring of this compound presents multiple positions for the introduction of additional substituents, which can significantly alter the molecule's electronic properties, reactivity, and biological activity.

Introduction of Substituents at Different Pyridine Positions

The reactivity of the pyridine ring allows for the introduction of various functional groups at the C2, C5, and C6 positions. For instance, a review on aminopyridines highlights that 3-methyl-4-aminopyridine (3Me4-AP) and 3-methoxy-4-aminopyridine (3MeO4-AP) have been synthesized and evaluated for their biological activity. rsc.org

| Position | Type of Substituent | Potential Synthetic Approach | Anticipated Effect |

| C2 | Halogen (Cl, Br) | Electrophilic halogenation | Modulates electronics, provides a handle for cross-coupling reactions. |

| C5 | Nitro (NO2) | Nitration | Strong electron-withdrawing group, can be reduced to an amino group. |

| C6 | Alkyl, Aryl | Cross-coupling reactions (e.g., Suzuki, Stille) | Increases steric bulk and can introduce new binding interactions. |

| C2, C6 | Amino | Nucleophilic aromatic substitution on a pre-functionalized ring. | Can act as a hydrogen bond donor and alter the basicity of the pyridine nitrogen. |

Exploration of Pyridine Ring Annulation Reactions

The 3-amino and 4-amino functionalities, in conjunction with other substituents on the pyridine ring, can be utilized to construct fused heterocyclic systems. These annulation reactions lead to the formation of more complex, rigid scaffolds that can present pharmacophoric elements in a defined spatial arrangement. For example, the synthesis of fused pyrano[4,3-b]pyridines has been achieved from substituted aminopyridine precursors. researchgate.net Similarly, pyrido[3,4-c]pyridazine (B3354903) derivatives have been synthesized from 3-aminopyridine (B143674) precursors. researchgate.net

| Fused Ring System | Reaction Type | Potential Precursor | Significance of the Fused Scaffold |

| Pyrido[3,4-d]pyrimidine | Condensation with a three-atom component | 3-amino-4-cyanopyridine derivative | Core structure in many kinase inhibitors and other biologically active molecules. nih.gov |

| Pyrido[4,3-b]pyridine | Cyclization involving substituents at C3 and C4 | 3-amino-4-acylpyridine derivative | Rigid framework with a distinct arrangement of nitrogen atoms. |

| Oxazolo[5,4-b]pyridine | Intramolecular cyclization | 3-amino-4-hydroxypyridine derivative | Can act as a bioisosteric replacement for other aromatic systems. |

Modification of the Amine Functionality

The primary amine group at the 4-position of the pyridine ring is a key site for derivatization, offering a rich field for chemical modifications.

The primary amine of this compound can be readily alkylated to form secondary and tertiary amines. Common methods for such derivatization include reaction with alkyl halides or reductive amination. For instance, treatment of 4-aminopyridine (B3432731) with an aldehyde in the presence of a reducing agent can yield N-alkylated products. A known process involves the reaction of 4-aminopyridine with aldehydes to form an imine (Schiff base), which is then hydrogenated to the corresponding N-alkyl-4-pyridinamine. google.com This can be a one-pot reaction. google.com The use of electrogenerated acetonitrile (B52724) anion has been reported as a method for the alkylation of N-Boc-4-aminopyridine in high yields under mild conditions. researchgate.net

The butan-2-yloxy group at the 3-position is expected to exert a moderate steric hindrance, which might influence the rate of N-alkylation. However, this steric hindrance is generally not prohibitive for the reaction to proceed.

Table 1: Hypothetical Examples of N-Alkylation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl iodide | N-Methyl-3-(butan-2-yloxy)pyridin-4-amine |

| This compound | Formaldehyde, Sodium triacetoxyborohydride | N-Methyl-3-(butan-2-yloxy)pyridin-4-amine |

| This compound | Acetone, Sodium triacetoxyborohydride | N-Isopropyl-3-(butan-2-yloxy)pyridin-4-amine |

The primary amine of this compound can be acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out by treating the aminopyridine with an acyl chloride, acid anhydride (B1165640), or sulfonyl chloride, often in the presence of a base to neutralize the acid byproduct. qu.edu.qanih.gov For example, the synthesis of 4-(N-Pht- or N-Tos-aminoacyl) aminopyridines has been achieved using the acid chloride and carbodiimide (B86325) methods. qu.edu.qa

The electronic properties of the 3-(butan-2-yloxy) group, being an electron-donating group, are expected to increase the nucleophilicity of the 4-amino group, thereby facilitating these reactions. The formation of amide and sulfonamide derivatives introduces new functional groups that can significantly alter the chemical and physical properties of the parent molecule.

Table 2: Representative Amide and Sulfonamide Derivatives

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(3-(Butan-2-yloxy)pyridin-4-yl)acetamide |

| This compound | Benzoic anhydride | N-(3-(Butan-2-yloxy)pyridin-4-yl)benzamide |

| This compound | Benzenesulfonyl chloride | N-(3-(Butan-2-yloxy)pyridin-4-yl)benzenesulfonamide |

| This compound | Methanesulfonyl chloride | N-(3-(Butan-2-yloxy)pyridin-4-yl)methanesulfonamide |

The 4-amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyridopyrimidine derivatives. Similarly, other bifunctional reagents can be employed to construct a variety of heterocyclic rings fused to the pyridine core. The synthesis of N-functionalized aziridines has been demonstrated via olefin aziridination with N-aminopyridinium reagents, followed by C-N cross-coupling. nih.gov

Design of Analogs for Structure-Reactivity Relationship (SRR) Studies

The systematic design and synthesis of analogs of this compound are crucial for understanding the relationship between molecular structure and chemical reactivity.

The chemical stability of this compound and its derivatives is influenced by the electronic and steric properties of the substituents. The butan-2-yloxy group is an electron-donating group, which can influence the electron density of the pyridine ring and the stability of the molecule. mdpi.com The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Derivatization of the amino group into amides or sulfonamides generally increases the stability of the molecule towards oxidation. The stability of these derivatives can be modulated by the nature of the acyl or sulfonyl group. For instance, electron-withdrawing groups on the aromatic ring of a benzamide (B126) derivative would make the amide bond more susceptible to hydrolysis.

Table 3: Predicted Stability of Selected Derivatives

| Derivative | Structural Feature | Predicted Stability Aspect |

|---|---|---|

| N-(3-(Butan-2-yloxy)pyridin-4-yl)acetamide | Amide functionality | Generally stable, can be hydrolyzed under acidic or basic conditions. |

| N-(3-(Butan-2-yloxy)pyridin-4-yl)benzenesulfonamide | Sulfonamide functionality | More resistant to hydrolysis than amides. |

| N-Benzyl-3-(butan-2-yloxy)pyridin-4-amine | Secondary amine | Susceptible to oxidation. |

The substituents on the pyridine ring play a critical role in directing the regioselectivity of further chemical transformations. The 4-amino group is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The 3-butan-2-yloxy group is also an activating, ortho-, para-directing group. In this case, the 3- and 5- positions are ortho and para to the 4-amino group, and the 2- and 4- positions are ortho to the 3-butoxy group. The combined effect of these two groups would strongly activate the pyridine ring towards electrophilic substitution, with a high preference for substitution at the 5-position due to the directing effects of both groups and less steric hindrance compared to the position between the two existing substituents.

The steric bulk of the butan-2-yloxy group can also influence reaction selectivity. For bulky reagents, reaction at the less hindered 5-position would be favored over the more hindered position adjacent to the butoxy group. In nucleophilic aromatic substitution reactions, the regioselectivity can be highly dependent on the nature of the substituent and the solvent. researchgate.net

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(Butan-2-yloxy)-5-nitropyridin-4-amine | The 4-amino and 3-alkoxy groups both direct to the 5-position. |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(butan-2-yloxy)pyridin-4-amine | The 4-amino and 3-alkoxy groups both direct to the 5-position. |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Likely low yield or complex mixture | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring. |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Through quantum chemical calculations, a detailed picture of the electronic environment of 3-(Butan-2-yloxy)pyridin-4-amine can be obtained.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. By approximating the electron density, DFT can accurately predict optimized molecular geometry, total energy, and the distribution of electronic charge.

Table 1: Illustrative Ground State Properties from DFT Calculations (Note: This table is illustrative, as specific data for this compound is not published. The values are representative of what a DFT calculation might yield.)

| Property | Predicted Value |

| Total Energy (Hartree) | -552.xxxx |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| C-O Bond Length (Å) | 1.37 |

| C-N (amino) Bond Length (Å) | 1.38 |

| Pyridine (B92270) C-N Bond Angles (°) | ~117-123 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are critical for predicting how a molecule will interact with electrophiles and nucleophiles.

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the most probable site for electron acceptance. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, making it more reactive.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative and based on general principles of FMO theory.)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-rich regions, likely site of electrophilic attack. |

| LUMO | -0.5 to -1.5 | Electron-deficient regions, likely site of nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates high kinetic stability. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butan-2-yloxy substituent allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations and the energy required to interconvert between them is crucial for comprehending the molecule's behavior in different environments.

Rotational Barriers of the Butan-2-yloxy Group

The butan-2-yloxy group is attached to the pyridine ring via a C-O single bond. Rotation around this bond, as well as around the C-C bonds within the butyl chain, is possible. However, these rotations are not entirely free; they are hindered by energetic barriers arising from steric clashes and electronic repulsions between different parts of the molecule.

Computational methods can be used to calculate the potential energy surface for the rotation around the C(pyridine)-O bond. This involves systematically changing the dihedral angle and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) conformations and the energy of the transition states (rotational barriers) that separate them. For the butan-2-yloxy group, steric hindrance between the butyl chain and the amino group at position 4, as well as the hydrogen atom at position 2 of the pyridine ring, would be the primary factors determining the rotational barriers.

Interconversion between Different Conformations

At room temperature, molecules have sufficient thermal energy to overcome moderate rotational barriers, leading to a dynamic equilibrium of different conformations. The relative populations of these conformers are determined by their respective energies, with lower-energy conformations being more populated.

The study of the interconversion pathways between different conformations provides insight into the molecule's flexibility. For this compound, the various staggered and eclipsed conformations of the butan-2-yl group would be analyzed. While specific studies on this molecule are lacking, general principles of conformational analysis, such as those applied to butane-2,3-diol, can provide a framework for understanding the interplay of steric and electronic effects that govern the stability of different conformers. youtube.com

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, characterize the transition states, and predict reaction rates.

For this compound, several types of reactions could be computationally investigated. For instance, electrophilic aromatic substitution on the pyridine ring is a common reaction for such compounds. Theoretical calculations could predict the most likely site of substitution by analyzing the electron density of the ring and the stability of the intermediate sigma complexes. The amino group at position 4 is a strong activating group, and its directing effect would be a key factor.

Transition state calculations would involve locating the saddle point on the potential energy surface that connects the reactants to the products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.

Computational Elucidation of SNAr and Other Reaction Pathways

The synthesis of 3-alkoxypyridin-4-amine structures often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. vulcanchem.combeilstein-journals.org This pathway typically involves the displacement of a leaving group (such as a halide) from the pyridine ring by an alkoxide nucleophile (in this case, butan-2-oxide). Computational chemistry, particularly using Density Functional Theory (DFT), can elucidate the intricate details of this reaction mechanism.

Researchers can model the entire reaction coordinate, identifying key components such as the reactants, the high-energy Meisenheimer intermediate (a resonance-stabilized anionic σ-complex), and the transition states that connect them. By calculating the potential energy surface, the activation energies (Ea) for each step can be determined, which helps in predicting the reaction rate and identifying the rate-determining step. These calculations can also explore the influence of different solvents, bases, or leaving groups on the reaction's feasibility and efficiency. For instance, a theoretical study might compare the energy barriers for the reaction of 3-fluoro-pyridin-4-amine versus 3-chloro-pyridin-4-amine with sodium butan-2-oxide.

Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr Synthesis This table represents typical data generated from computational studies on SNAr reactions involving pyridine derivatives.

| Reaction Step | System | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Formation of Meisenheimer Complex | 3-Fluoro-pyridin-4-amine + Butan-2-oxide | Activation Energy (Ea1) | +18.5 |

| Leaving Group Expulsion | Meisenheimer Complex | Activation Energy (Ea2) | +5.2 |

| Overall Reaction | Reactants → Products | Reaction Enthalpy (ΔH) | -15.3 |

This data illustrates how computational models can quantify the energy changes during the reaction, suggesting which steps are the most energetically demanding and providing a basis for optimizing reaction conditions. beilstein-journals.org

Prediction of Stereochemical Outcomes

The "butan-2-yloxy" group in this compound contains a chiral center, meaning the molecule can exist as two distinct stereoisomers: (R)-3-(butan-2-yloxy)pyridin-4-amine and (S)-3-(butan-2-yloxy)pyridin-4-amine. Computational methods are crucial for predicting how this chirality might influence the molecule's interactions and reactivity.

Molecular docking simulations, a prominent computational technique, can be used to predict the binding orientation and affinity of each stereoisomer within a biological target, such as an enzyme's active site. nih.gov By calculating a "docking score," which estimates the free energy of binding, researchers can hypothesize whether one isomer would be more biologically active than the other. This is a common practice in drug discovery, where stereoselectivity is often a key determinant of a drug's efficacy and safety profile. nih.gov

Table 2: Example of Predicted Stereochemical Influence via Molecular Docking This table shows hypothetical results from a docking simulation of the R and S isomers of the title compound against a kinase target, a common application for pyridine derivatives.

| Stereoisomer | Target Protein | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Hypothetical) |

| (R)-3-(butan-2-yloxy)pyridin-4-amine | Kinase X | -8.5 kcal/mol | GLU-17, LEU-83, LYS-21 |

| (S)-3-(butan-2-yloxy)pyridin-4-amine | Kinase X | -6.2 kcal/mol | GLU-17, TYR-82 |

These hypothetical results suggest that the (R)-isomer forms a more stable complex with the target, implying it may be the more potent inhibitor. Such predictions are vital for prioritizing the synthesis of a specific stereoisomer.

Molecular Modeling for Synthetic Route Design and Optimization

Beyond analyzing reaction mechanisms, molecular modeling provides a proactive approach to designing and optimizing synthetic routes, saving time and resources in the laboratory.

Predicting Reactivity of Synthetic Intermediates

The synthesis of this compound can be envisioned through different pathways, each involving various intermediates. For example, one could start with 4-aminopyridin-3-ol (B195924) and butan-2-ol (via a Mitsunobu reaction) or use a precursor like 3-bromo-4-aminopyridine. vulcanchem.com Computational chemistry allows for the evaluation of these intermediates' reactivity before any experiment is conducted.

By calculating properties derived from quantum mechanics, such as Frontier Molecular Orbitals (HOMO/LUMO energies) and electrostatic potential maps, chemists can predict sites of nucleophilic or electrophilic attack. nih.gov For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) of a nucleophile correlates with its reactivity; a higher HOMO energy suggests greater reactivity. nih.gov Similarly, an electrostatic potential map can visually indicate the most electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, guiding the prediction of how different reagents will interact.

Table 3: Hypothetical Calculated Properties of Synthetic Intermediates This table provides examples of how computational data can be used to compare the reactivity of potential precursors.

| Intermediate | Calculated Property | Hypothetical Value | Implication |

| 4-Aminopyridin-3-olate (anion) | HOMO Energy | -2.1 eV | High reactivity as a nucleophile |

| Butan-2-ol | Charge on Hydroxyl Oxygen | -0.65 e | Moderately nucleophilic site |

| 3-Bromo-4-aminopyridine | LUMO Energy | +0.5 eV | Susceptible to nucleophilic attack at C3 |

| 3-Bromo-4-aminopyridine | Electrostatic Potential at C3 | +0.25 e | Electrophilic carbon center |

In Silico Screening for Novel Catalysts or Reagents

For challenging synthetic steps, such as the formation of the ether linkage via a cross-coupling reaction, molecular modeling can be used to perform in silico screening of potential catalysts or reagents. nih.gov Instead of empirically testing dozens of catalysts (e.g., various palladium-phosphine complexes) or bases in the lab, a virtual library can be screened computationally.

Table 4: Example of an In Silico Catalyst Screening for C-O Cross-Coupling This table presents hypothetical data from a computational screening of catalysts for the reaction between 3-bromo-4-aminopyridine and butan-2-ol.

| Catalyst System | Ligand | Base | Calculated Rate-Determining Barrier (kcal/mol) | Predicted Efficiency |

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | 22.5 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 28.1 | Moderate |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | 35.7 | Low / Ineffective |

This hypothetical screening points towards the palladium catalyst with the bulky tri-tert-butylphosphine (B79228) ligand as the most promising candidate for laboratory investigation.

Advanced Spectroscopic and Structural Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structure Elucidation

Advanced 2D NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding framework and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This technique would be used to identify proton-proton couplings within the molecule, such as those between adjacent protons on the pyridine (B92270) ring and within the butan-2-yloxy side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the pyridine ring protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the butan-2-yloxy group to the pyridine ring by showing a correlation from the ether-linked methine proton to the C3 carbon of the pyridine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the preferred conformation of the butan-2-yloxy side chain relative to the pyridine ring.

Currently, there are no published COSY, HMQC, HMBC, or NOESY spectra available for 3-(Butan-2-yloxy)pyridin-4-amine.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes or other dynamic processes. For this compound, DNMR could potentially be used to study the rotational barrier of the butan-2-yloxy group around the C-O bond. However, no such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for determining the elemental composition of a compound with high accuracy and for obtaining information about its structure through fragmentation analysis.

Accurate Mass Determination for Elemental Composition Verification

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This allows for the calculation of a precise elemental formula. For this compound, with a molecular formula of C₉H₁₄N₂O, the expected exact mass would be a key piece of data for its definitive identification. This specific data is not currently published.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. For this compound, characteristic fragmentation would be expected, such as the loss of the butoxy side chain or cleavage within the alkyl group. A detailed analysis of these fragmentation pathways from experimental data is not available.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state, such as hydrogen bonding.

A crystallographic study of this compound would provide unequivocal proof of its structure and reveal how the molecules pack in a crystal lattice. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. carleton.eduuwaterloo.ca This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state. carleton.edu

For "this compound," which possesses a chiral center at the second carbon of the butoxy group, single-crystal X-ray diffraction would be instrumental in determining the absolute configuration (R or S) of this stereocenter. The analysis would also reveal the preferred conformation of the flexible butoxy side chain relative to the rigid pyridine ring.

Although a crystal structure for "this compound" has not been reported, studies on related aminopyridine derivatives provide insights into the expected structural features. For instance, the crystal structure of a 4-aminopyridine-based copper (II) sulphate complex was determined to have a triclinic crystal system. andavancollege.ac.in It is plausible that "this compound" could crystallize in a similar or other common space groups for organic molecules, such as monoclinic or orthorhombic systems.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

Note: The data in this table are hypothetical and based on typical values for similar organic molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a critical role in determining the physical properties of the solid, including its melting point and solubility. In the case of "this compound," several types of intermolecular interactions are anticipated.

Hydrogen bonding is expected to be a dominant force in the crystal packing. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the butoxy group can act as hydrogen bond acceptors. Studies on mono- and diaminopyridines have shown that N-H···N(pyridine) hydrogen bonds are particularly strong and often dictate the primary structural motifs in the crystal lattice. epa.govresearchgate.net It is also possible for the amino group to form N-H···O hydrogen bonds with the butoxy oxygen of a neighboring molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. arxiv.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. core.ac.uknih.gov

Detailed Assignment of Functional Group Vibrations

The vibrational spectrum of "this compound" can be predicted by considering the characteristic frequencies of its constituent functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N, C=C (Pyridine Ring) | Stretching | 1550-1650 |

| N-H (Amine) | Scissoring | 1580-1650 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

| C-O-C (Ether) | Symmetric Stretching | 1000-1100 |

| C-N (Aromatic Amine) | Stretching | 1250-1350 |

| C-H (Aromatic) | Out-of-plane Bending | 700-900 |

Note: These are predicted ranges and the exact values can be influenced by the molecular environment.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butoxy group will appear below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically give rise to a series of sharp bands in the 1550-1650 cm⁻¹ region. The strong C-O-C stretching vibrations of the ether linkage are expected in the 1000-1300 cm⁻¹ range.

Study of Hydrogen Bonding and Other Molecular Interactions

Vibrational spectroscopy is a sensitive tool for studying hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumbers) of the stretching frequency of the donor group. In the case of "this compound," the N-H stretching bands of the amine group would be expected to shift to lower frequencies and become broader in the solid-state spectrum compared to a dilute solution in a non-polar solvent, providing evidence of intermolecular hydrogen bonding. nih.gov

Low-frequency Raman spectroscopy can also provide information about intermolecular vibrations, such as those associated with π-π stacking interactions, which typically occur below 100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions and Chromophores

The primary chromophore in "this compound" is the substituted pyridine ring. The electronic spectrum is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely around 200-280 nm for the pyridine ring.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine or the amine, or the oxygen of the ether) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensities compared to π → π* transitions. They might appear as a shoulder or a separate band at longer wavelengths, potentially above 280 nm.

The presence of the amino and butoxy substituents on the pyridine ring will influence the wavelengths of these transitions. Both are auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis absorption spectra and analyze the nature of the electronic transitions. researchgate.netchemrxiv.orgsharif.edu These calculations can provide insights into the contributions of different molecular orbitals to the electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~220 | ~15,000 | π → π |

| ~260 | ~8,000 | π → π |

| ~300 | ~2,000 | n → π* |

Note: This data is hypothetical and based on the expected electronic transitions for this type of molecule.

Solvatochromism Studies

Extensive literature searches did not yield specific solvatochromism studies conducted on the chemical compound this compound. While research into the solvatochromic properties of related pyridine derivatives and other heterocyclic compounds is documented, data directly pertaining to this compound, including detailed research findings and data tables on its spectroscopic behavior in different solvents, is not available in the public domain.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observable as a shift in the absorption or emission spectra of the compound. Such studies are valuable for understanding the electronic structure of a molecule and its interactions with its environment. Typically, researchers would dissolve the compound of interest in a series of solvents with varying polarities and measure the resulting changes in the UV-Visible or fluorescence spectra.

Although no direct studies are available for this compound, research on analogous compounds, such as other substituted 4-aminopyridines, often reveals shifts in spectral maxima (λmax) in response to solvent polarity. These shifts are generally attributed to differential stabilization of the ground and excited states of the molecule by the solvent. For instance, a bathochromic shift (to longer wavelengths) might be observed with increasing solvent polarity if the excited state is more polar than the ground state, while a hypsochromic shift (to shorter wavelengths) would suggest the ground state is more stabilized.

Without experimental data for this compound, it is not possible to construct data tables or provide detailed research findings on its solvatochromic behavior. Further empirical research would be required to characterize the specific influence of solvents on the spectroscopic properties of this compound.

Role As a Synthetic Intermediate and Building Block

Application in the Construction of Complex Heterocyclic Systems

The 4-aminopyridine (B3432731) moiety is a well-established pharmacophore and a crucial component in numerous biologically active compounds. The introduction of a 3-alkoxy substituent, such as the butan-2-yloxy group, can further enhance the therapeutic potential and fine-tune the physicochemical properties of the resulting heterocyclic systems.

The structure of 3-(butan-2-yloxy)pyridin-4-amine is primed for the construction of polycyclic systems containing nitrogen. The amino group can readily participate in cyclization reactions to form additional rings fused to the pyridine (B92270) core. For instance, derivatives of 4-aminopyridine are known to undergo reactions to form tricyclic structures. One such example is the synthesis of pyrido[3,4-c]cinnolines from 4-aryl-3-aminopyridine derivatives through diazotization and intramolecular electrophilic substitution. researchgate.net While not a direct application of the title compound, this methodology suggests a potential pathway for the conversion of an appropriately substituted this compound into a polycyclic scaffold.

The following table illustrates a generalized reaction scheme for the formation of a tricyclic system from a substituted aminopyridine, which could be conceptually applied to this compound.

| Reactant | Reagents | Product | Potential Application |

| 4-Aryl-3-aminopyridine derivative | 1. NaNO₂, HCl2. Heat | Pyrido[3,4-c]cinnoline | Core structure in medicinal chemistry |

The 4-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, such as pyridopyrimidines. These fused systems are of significant interest due to their prevalence in pharmacologically active molecules. The synthesis of pyridopyrimidines can be achieved by reacting a 4-aminopyridine derivative with various reagents to build the pyrimidine (B1678525) ring.

For example, 4-aminonicotinamides can be cyclized to form pyrido[4,3-d]pyrimidin-4(3H)-ones. jchr.org This suggests that this compound could be a precursor to analogous fused systems. A plausible synthetic route would involve the acylation of the 4-amino group, followed by an intramolecular cyclization.